molecular formula C25H25ClN4O3S B2842649 N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1115338-34-5

N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2842649
CAS No.: 1115338-34-5
M. Wt: 497.01
InChI Key: DTYOSDXZFNXZSR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a tricyclic core structure fused with a pyrrole ring. This scaffold is widely explored in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as kinases or DNA . Key structural features include:

  • A 3-chloro-4-methoxyphenyl group attached via an acetamide linker.
  • A 5-methyl-7-phenyl-substituted pyrrolo[3,2-d]pyrimidin-4-one core.
  • A propyl chain at position 3 and a sulfanyl group at position 2.

The propyl group may influence steric interactions and solubility .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3S/c1-4-12-30-24(32)23-22(18(14-29(23)2)16-8-6-5-7-9-16)28-25(30)34-15-21(31)27-17-10-11-20(33-3)19(26)13-17/h5-11,13-14H,4,12,15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYOSDXZFNXZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenyl group: This is achieved through a substitution reaction, where a phenyl group is introduced to the core structure.

    Attachment of the thioacetamide moiety: This step involves the reaction of the intermediate compound with thioacetamide under specific conditions.

    Addition of chlorine and methoxy groups: These groups are introduced through electrophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, altering its properties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrrolo[3,2-d]pyrimidine core allows it to fit into the active sites of enzymes, while the phenyl and thioacetamide groups enhance its binding affinity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Compound A (): Features a benzothieno[2,3-d]pyrimidine core instead of pyrrolo[3,2-d]pyrimidine. The thieno ring introduces sulfur, which may alter π-stacking interactions and redox properties.
  • Compound B () : Utilizes a dihydropyrimidine core with a sulfonyl group. The sulfonyl moiety increases polarity and hydrogen-bonding capacity, which could enhance solubility but reduce membrane permeability .
  • Compound C (): Contains a thieno[3,2-d]pyrimidine core with a 2-methylpropyl substituent. The thieno ring’s electron-withdrawing nature may modulate electron density in the core, affecting binding to charged targets .
  • Compound D () : Replaces the pyrrolo-pyrimidine with a 1,2,4-triazole core. Triazoles offer additional hydrogen-bonding sites and metabolic stability due to resistance to oxidation .

Substituent Effects

  • Phenyl Ring Substituents :
    • The target compound’s 3-chloro-4-methoxyphenyl group is distinct from Compound A’s 4-chloro-2-methoxy-5-methylphenyl group. The latter’s methyl group at position 5 may increase steric hindrance, reducing binding affinity .
    • Compound D’s pyridinyl group () introduces basicity, which could improve aqueous solubility and target engagement via π-cation interactions .
  • Side Chains :
    • The target compound’s propyl chain (position 3) contrasts with Compound C’s 2-methylpropyl group. The branched chain in Compound C may enhance hydrophobic interactions but reduce conformational flexibility .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolo[3,2-d]pyrimidine 3-chloro-4-methoxyphenyl, 3-propyl ~500 (estimated) High planarity, moderate lipophilicity
Compound A Benzothieno[2,3-d]pyrimidine 4-chloro-2-methoxy-5-methylphenyl ~520 Reduced planarity, enhanced solubility
Compound B Dihydropyrimidine 3-chloro-4-methoxyphenyl, sulfonyl ~480 High polarity, potential metabolic lability
Compound C Thieno[3,2-d]pyrimidine 3-chloro-4-methoxyphenyl, 2-methylpropyl ~490 Moderate solubility, improved stability
Compound D 1,2,4-Triazole 4-chloro-2-methoxy-5-methylphenyl, pyridinyl ~470 High solubility, strong hydrogen bonding

Bioactivity and Mechanism Insights

While direct bioactivity data for the target compound are unavailable in the evidence, inferences can be drawn from analogs:

  • Kinase Inhibition: Pyrrolo-pyrimidines (e.g., target compound) are known kinase inhibitors due to their ATP-mimetic core. The sulfanyl group may act as a hydrogen-bond acceptor, enhancing binding .
  • Antimicrobial Potential: Compound D’s triazole core () is associated with antifungal activity, suggesting the target compound’s sulfanyl-acetamide moiety could be optimized for similar applications .
  • Metabolic Stability : The propyl chain in the target compound may reduce cytochrome P450-mediated oxidation compared to methylpropyl (Compound C) or cyclohexenylethyl () groups .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, also known as L880-0025, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H23ClN4O4S
Molecular Weight486.98 g/mol
LogP (Partition Coefficient)4.032
Water Solubility (LogSw)-4.43
pKa (Acid Dissociation Constant)10.82
Polar Surface Area63.762 Ų

This compound exhibits diverse biological activities primarily through its interactions with various enzyme targets and cellular pathways.

  • Enzyme Inhibition : The compound has been included in screening libraries targeting cysteine proteases and has shown potential as an inhibitor in various biological assays. Its structural features suggest it may interact with active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
  • Anticancer Activity : Preliminary studies indicate that L880-0025 may possess anticancer properties. It has been included in libraries for cancer research, suggesting it could be screened against various cancer cell lines to evaluate its cytotoxic effects.
  • Neuroprotective Effects : Similar compounds in its class have demonstrated neuroprotective qualities by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.

In Vitro Studies

Recent studies have highlighted the compound's potential against specific cancer cell lines:

  • MCF7 Cell Line : Initial screenings indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
CompoundCell LineIC50 (µM)
L880-0025MCF71.88
DoxorubicinMCF70.46

Structure Activity Relationship (SAR)

The structure of L880-0025 includes a pyrrolo[3,2-d]pyrimidine moiety, which is known for its biological activity. Variations in substituents on the phenyl ring significantly affect the compound's potency and selectivity towards different biological targets.

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